

# Adjusting Tedizolid dosage for subjects with renal impairment

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## Compound of Interest

Compound Name: Tedizolid

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## Tedizolid Dosage in Renal Impairment: A Technical Guide

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of **Tedizolid** dosage adjustments in subjects with renal impairment, based on current clinical data. The following information, presented in a question-and-answer format, addresses key considerations for utilizing **Tedizolid** in this specific patient population.

### Frequently Asked Questions (FAQs)

Q1: Is a dose adjustment for **Tedizolid** required for patients with renal impairment?

No, a dose adjustment for **Tedizolid** is not necessary for patients with any degree of renal impairment, including those with severe renal impairment or end-stage renal disease (ESRD) requiring hemodialysis.[1][2][3][4][5][6][7] Clinical studies have demonstrated that the pharmacokinetics of **Tedizolid** are not significantly altered by impaired renal function.[1][8]

Q2: How do the pharmacokinetics of **Tedizolid** differ in subjects with severe renal impairment compared to healthy subjects?

The pharmacokinetic profile of **Tedizolid** remains largely unchanged in individuals with severe renal impairment.[8] Following a single 200 mg intravenous dose of **tedizolid** phosphate, the peak plasma concentration (C<sub>max</sub>) was nearly identical, and the total drug exposure (AUC)

was only about 8-10% lower in subjects with severe renal impairment (eGFR <30 mL/min/1.73 m<sup>2</sup>) compared to healthy controls.[6][8]

Q3: What is the impact of hemodialysis on **Tedizolid** clearance?

Hemodialysis does not lead to a meaningful removal of **Tedizolid** from the systemic circulation. [6] Studies have shown that less than 10% of a **Tedizolid** dose is removed during a 4-hour hemodialysis session.[8] Consequently, no dose adjustment or supplemental dosing is required after a hemodialysis session.[2][3][4]

Q4: What was the clinical efficacy of **Tedizolid** in patients with renal impairment in major clinical trials?

Post-hoc analysis of two Phase 3 clinical trials for acute bacterial skin and skin structure infections (ABSSSI) showed no difference in clinical response rates between patients treated with **Tedizolid** and those treated with linezolid, regardless of their renal function status (normal, stage 2, or stage 3-4 chronic kidney disease).[9]

## Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of **Tedizolid** in subjects with severe renal impairment and those undergoing hemodialysis, as compared to healthy control subjects.

Parameter	Healthy Controls	Severe Renal Impairment (eGFR <30 mL/min/1.73 m <sup>2</sup> )	End-Stage Renal Disease (on Hemodialysis)
Tedizolid Dose	200 mg IV (single dose)	200 mg IV (single dose)	200 mg IV (single dose)
C <sub>max</sub>	Nearly identical to severe renal impairment group	Geometric mean ratio of 0.994 (90% CI: 0.777 to 1.273) compared to controls	~15% higher peak concentration compared to controls[8]
AUC <sub>0-∞</sub>	-	Geometric mean ratio of 0.925 (90% CI: 0.698 to 1.227) compared to controls	~9% lower AUC compared to controls[8]
Removal by Hemodialysis	Not Applicable	Not Applicable	<10% of the dose removed during a 4-hour session[8]

## Experimental Protocols

The pharmacokinetic data for **Tedizolid** in subjects with renal impairment was primarily derived from an open-label, single-dose, parallel-group study (NCT01452828).[1][8][10]

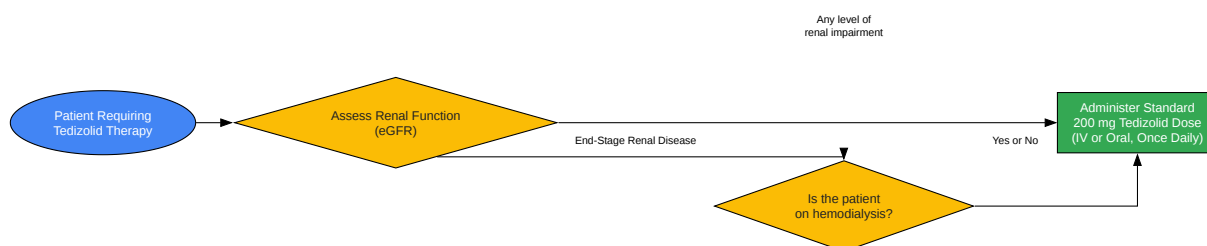
### Study Design:

- Objective: To evaluate the pharmacokinetics of a single intravenous dose of **tedizolid** phosphate in subjects with severe renal impairment and in subjects with end-stage renal disease requiring hemodialysis, compared to matched healthy control subjects.
- Population:
  - Subjects with severe renal impairment (eGFR <30 mL/min/1.73 m<sup>2</sup>).
  - Subjects with end-stage renal disease requiring long-term hemodialysis.

- Healthy control subjects matched for age, gender, and BMI to the renally impaired subjects.
- Intervention: A single 200 mg intravenous dose of **tedizolid** phosphate was administered as a 1-hour infusion. Subjects on hemodialysis received two separate single doses, one before and one after a hemodialysis session, in a crossover fashion.[8]
- Pharmacokinetic Sampling: Serial plasma samples were collected from each participant at predefined time points before and after the drug infusion to determine the plasma concentration of **Tedizolid** over time.

## Logical Workflow for Tedizolid Dosing in Renal Impairment

The decision-making process for dosing **Tedizolid** in patients with renal impairment is straightforward, as illustrated by the following workflow diagram.



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Caption: Workflow for **Tedizolid** dosage determination in patients with renal impairment.

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